Corticosterone 21-Carboxylic Acid
Description
Properties
CAS No. |
33762-00-4 |
|---|---|
Molecular Formula |
C21H28O5 |
Molecular Weight |
360.45 |
IUPAC Name |
2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C21H28O5/c1-20-8-7-12(22)9-11(20)3-4-13-14-5-6-15(18(24)19(25)26)21(14,2)10-16(23)17(13)20/h9,13-17,23H,3-8,10H2,1-2H3,(H,25,26)/t13-,14-,15+,16-,17+,20-,21-/m0/s1 |
InChI Key |
JBTKFLIEKACQQE-VHKLNFGVSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)C(=O)O)C)O |
Synonyms |
(11β)-11-Hydroxy-3,20-dioxo-pregn-4-en-21-oic Acid; |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Corticosterone 21 Carboxylic Acid
Identification of Precursor Steroids: Corticosterone (B1669441) as the Primary Substrate
Corticosterone serves as the foundational precursor for the synthesis of 21-carboxylic acids, a fact that has been substantiated through both in vivo and in vitro studies. nih.gov When exogenous corticosterone is administered, a notable increase in the urinary excretion of its carboxylic acid metabolites is observed, confirming its role as the primary substrate in this metabolic pathway. nih.gov The conversion of corticosterone to its 21-oic acid derivatives represents an alternative oxidative pathway to the more classic reductive metabolism of this glucocorticoid. nih.gov The liver has been identified as the principal site for this biotransformation, with liver homogenates and microsomes demonstrating the capacity to metabolize corticosterone into these acidic derivatives. nih.gov
This metabolic route is particularly significant under certain physiological conditions, such as the activation of the peroxisome proliferator-activated receptor α (PPARα), which tends to suppress the typical reductive pathways of corticosterone metabolism while enhancing this oxidative sequence at the C21 position. nih.gov
Elucidation of Key Metabolic Intermediates in 21-Oxidation
The transformation of the 21-hydroxyl group of corticosterone into a carboxylic acid is a multi-step process involving several key, and some putative, intermediates. nih.gov This sequential oxidation at carbon 21 is a complex cascade of events. nih.gov
Corticosterone Aldehyde Hydrate (B1144303) (21-gem-diol)
A crucial and identifiable intermediate in the metabolic pathway is corticosterone aldehyde hydrate, also known as 21-gem-diol. nih.gov This compound is formed through the addition of a hydroxyl group to the 21-ol of corticosterone. nih.gov Its presence as an intermediate has been demonstrated in in vitro metabolic studies using liver microsomes and homogenates. nih.gov
Putative Corticosterone Aldehyde
Following the formation of the 21-gem-diol, it is proposed that this intermediate can be converted to corticosterone aldehyde. nih.gov This conversion can occur through either an enzymatic or a non-enzymatic dehydration of the 21-gem-diol. nih.gov While considered a likely step in the pathway, its transient nature makes direct detection challenging, hence its designation as a "putative" intermediate. nih.gov
21-gem-triol
Another proposed, or putative, intermediate in this oxidative pathway is the 21-gem-triol. nih.gov It is hypothesized that the 21-gem-diol can be further hydroxylated to form this triol structure. nih.gov The subsequent oxidation of this intermediate would also lead to the formation of the 20-oxo-21-oic acid. nih.gov
Enzymology of 21-Carboxylic Acid Formation from Corticosterone
The enzymatic machinery responsible for the conversion of corticosterone to its 21-carboxylic acid derivatives involves a concert of enzymes, primarily located in the liver. nih.gov These include members of the cytochrome P450 superfamily, aldehyde dehydrogenases, and 21-hydroxysteroid dehydrogenases. nih.gov
Role of Cytochrome P450 Enzymes (CYPs) in Initial Oxidations
Cytochrome P450 enzymes are pivotal in initiating the oxidative attack on the corticosterone side chain. nih.gov These heme-containing monooxygenases are responsible for the initial hydroxylation of the 21-hydroxyl group of corticosterone, leading to the formation of the 21-gem-diol intermediate. nih.gov It is also proposed that CYPs can further hydroxylate the 21-gem-diol to the putative 21-gem-triol. nih.gov
Research suggests that a panel of CYPs is involved in this process, with particular emphasis on the major liver enzyme subfamily, CYP3A, and the PPARα-induced CYP4A subfamily. researchgate.net These enzymes catalyze the multi-step oxidation that converts the alcohol group at C21 first to an aldehyde and ultimately to a carboxylic acid. nih.gov The involvement of CYP enzymes provides the foundational mechanism for the initial oxidative events in the formation of corticosterone 21-carboxylic acid. nih.gov
| Enzyme/Intermediate | Role in the Biosynthetic Pathway | Key Research Findings |
| Corticosterone | Primary precursor steroid. | Demonstrated as the substrate both in vivo and in vitro. nih.gov |
| Corticosterone Aldehyde Hydrate (21-gem-diol) | Key metabolic intermediate. | Formed by the hydroxylation of the 21-ol of corticosterone. nih.gov |
| Putative Corticosterone Aldehyde | Proposed intermediate. | Formed via dehydration of the 21-gem-diol. nih.gov |
| 21-gem-triol | Putative metabolic intermediate. | Potentially formed by further hydroxylation of the 21-gem-diol. nih.gov |
| Cytochrome P450 (CYP) Enzymes | Catalyze initial oxidation steps. | Specifically, CYP3A and CYP4A subfamilies are implicated in the hydroxylation of the corticosterone side chain. researchgate.net |
Involvement of Aldehyde Dehydrogenases (ALDH), including ALDH3A2
Aldehyde dehydrogenases (ALDHs) are a crucial family of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids, playing a significant role in detoxification processes. wikipedia.org Within the context of corticosterone metabolism, the enzyme ALDH3A2, also known as fatty aldehyde dehydrogenase (FALDH), has been identified as a key participant in the formation of 21-carboxylic acids. nih.govrupahealth.com ALDH3A2 is an NAD+-dependent enzyme that oxidizes long-chain aldehydes into fatty acids. rupahealth.comwikipedia.org In the oxidative pathway of corticosterone, after the initial oxidation of the C21 hydroxyl group to an aldehyde, ALDH3A2 is involved in the subsequent conversion of this aldehyde intermediate into the final carboxylic acid form. nih.gov This function is consistent with the broader role of the ALDH superfamily in detoxifying aldehydes generated through various metabolic processes, including steroid metabolism. wikipedia.orgnih.gov
Contribution of 21-Hydroxysteroid Dehydrogenases (21-HSD), including AKR1C18
Hydroxysteroid dehydrogenases (HSDs) are critical enzymes in the biosynthesis and metabolism of all steroid hormones. oup.com The aldo-keto reductase (AKR) superfamily, particularly members of the AKR1C subfamily, function as 3-keto, 17-keto, and 20-ketosteroid reductases. nih.gov In the specific pathway leading to corticosterone 21-carboxylic acids, the enzyme AKR1C18 has been identified as a contributing 21-hydroxysteroid dehydrogenase. nih.gov AKR1C18, the mouse homolog of human 20α-HSD, is known to catalyze the conversion of progesterone (B1679170) to the inactive 20α-hydroxyprogesterone. mdpi.comuniprot.org In the context of corticosterone's oxidative metabolism, after the formation of the 20-oxo-21-oic acid intermediate (HDOPA), a 20-ketosteroid reductase activity, such as that provided by AKR1C18, is responsible for reducing this intermediate to the final product, 20α-hydroxy-21-oic acid (20α-DHOPA). nih.gov
Regulatory Mechanisms Influencing this compound Biosynthesis
Impact of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that acts as a sensor for fatty acids and their derivatives, regulating the expression of genes involved in lipid metabolism. nih.gov Activation of PPARα has been shown to be a critical factor in promoting the biosynthesis of corticosterone 21-carboxylic acids. nih.gov Studies demonstrate that under PPARα activation, the classic reductive metabolic pathway of corticosterone is suppressed, while the alternative oxidative pathway leading to 21-carboxylic acids is uncovered and enhanced. nih.gov PPARα activation can be achieved through synthetic agonists like fibrates. nih.gov The activation of PPARα synergizes with the glucocorticoid receptor to promote specific cellular processes, and this interaction appears to facilitate the shift in corticosterone metabolism. nih.gov Research has shown that a significant percentage of hepatic genes involved in lipid metabolism whose expression is altered by metabolic states like caloric restriction are dependent on PPARα. nih.gov
Influence of Oxidative Stress and Endogenous Steroid Levels on Metabolic Flux
Oxidative stress plays a significant role in directing the metabolic fate of corticosterone. nih.gov An environment of increased oxidative stress shifts the preference of corticosterone metabolism away from reduction and towards oxidation. nih.gov This shift favors the activity of the enzymes involved in the 21-oic acid synthesis pathway, including specific CYPs, ALDH3A2, and AKR1C18. nih.gov The reliance on mitochondrial electron transfer for the energy to drive steroid synthesis inherently exposes the involved cells to oxidative stress. semanticscholar.org Elevated levels of endogenous steroids can also influence metabolic pathways. endocrine-abstracts.org High concentrations of glucocorticoids can alter metabolic processes, and the presence of oxidative stress can, in turn, contribute to impaired steroid sensitivity and altered metabolism. nih.govmdpi.com Therefore, the balance between oxidative stress and the existing levels of steroids like corticosterone can determine the metabolic flux, either favoring traditional inactivation pathways or promoting the formation of 21-carboxylic acid derivatives. nih.gov
Organ-Specific and Species-Dependent Metabolism of Corticosterone to 21-Carboxylic Acids
The conversion of corticosterone to its 21-carboxylic acid metabolites is highly dependent on the specific organ and the animal species .
In studies involving mammals, the liver has been identified as the critical and primary tissue for metabolizing corticosterone into 21-carboxylic acids. nih.gov When liver, kidney, and small intestine tissue homogenates and microsomes were incubated with corticosterone, significant metabolic activity was observed primarily in the liver samples. nih.gov While the acids are produced in the liver, they are subsequently transported to and accumulate in the kidney for elimination. nih.gov
There are also marked differences in corticosterone metabolism between species. For instance, a comparison of mammalian and avian intestinal metabolism reveals distinct pathways. nih.gov In the mammalian intestine, corticosterone is typically oxidized to 11-dehydrocorticosterone. nih.gov In contrast, this activity was not observed in the avian intestine. Instead, in birds, corticosterone was metabolized to 20-dihydrocorticosterone, a product of 20-hydroxysteroid dehydrogenase (20HSD) activity. nih.gov This highlights that the enzymatic machinery available for steroid metabolism can vary significantly across different species, leading to different metabolic end products. nih.gov
Interactive Data Tables
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme Class | Specific Enzyme | Function in Pathway |
|---|---|---|
| Cytochrome P450 | Hepatic CYPs | Initial oxidation of Corticosterone at C21 to an aldehyde intermediate. nih.gov |
| Aldehyde Dehydrogenase | ALDH3A2 | Oxidation of the C21 aldehyde to a carboxylic acid. nih.gov |
Table 2: Metabolic Pathway of Corticosterone to 21-Carboxylic Acids
| Step | Precursor | Enzyme(s) | Product |
|---|---|---|---|
| 1 | Corticosterone (21-ol) | Cytochromes P450 (CYPs) | Corticosterone aldehyde hydrate (21-gem-diol) nih.gov |
| 2 | Corticosterone aldehyde hydrate | ALDH3A2 | HDOPA (20-oxo-21-oic acid) nih.gov |
Bioconversion to Conjugated Derivatives: Corticosterone 21-Glucoside Formation
In addition to oxidation, corticosterone can undergo bioconversion to form conjugated derivatives, such as Corticosterone 21-Glucoside. This process involves the enzymatic attachment of a glucose molecule to the 21-hydroxyl group of corticosterone.
The formation of Corticosterone 21-Glucoside is a significant metabolic alteration as the glucosylation of the 21-hydroxyl group modifies the physicochemical properties of the steroid, notably increasing its hydrophilicity. mdpi.com This biotransformation has been achieved with reported conversion yields of approximately 40%. mdpi.com
The structural identity of the resulting Corticosterone 21-Glucoside has been rigorously confirmed through advanced analytical techniques. High-resolution mass spectrometry (HRMS) and various one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy methods, including COSY, ROESY, HSQC-DEPT, and HMBC, have been employed to elucidate its precise chemical structure. mdpi.com These analyses have definitively shown the attachment of the glucose moiety at the 21-position of the corticosterone backbone. mdpi.com
| Analytical Technique | Finding |
|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Confirmed the molecular formula of the glucoside product. mdpi.com |
| 1D and 2D NMR Spectroscopy | Elucidated the precise location of the glucose attachment at the 21-hydroxyl group of corticosterone. mdpi.com |
Molecular and Cellular Mechanisms of Action and Biological Roles in Research Models
Investigation of Receptor Interactions and Binding Affinities
The biological activity of corticosterone (B1669441) 21-carboxylic acid is initiated by its interaction with specific intracellular receptors. Its binding profile for glucocorticoid and mineralocorticoid receptors dictates its subsequent cellular effects.
Glucocorticoid Receptor (GR) Binding and Nuclear Translocation
Corticosterone 21-carboxylic acid functions as a ligand for the glucocorticoid receptor (GR). Upon entering a cell, it binds to the GR present in the cytoplasm. This binding event induces a conformational change in the receptor, leading to the dissociation of chaperone proteins and the formation of a ligand-receptor complex. This complex then translocates into the nucleus, where it can directly or indirectly regulate gene expression.
Mineralocorticoid Receptor (MR) Binding and Modulation
In contrast to its affinity for the GR, this compound exhibits a significantly lower binding affinity for the mineralocorticoid receptor (MR). bioscientifica.combioscientifica.com While its precursor, corticosterone, binds with high affinity to both MR and GR, the addition of the carboxylic acid moiety at the 21-position appears to hinder effective interaction with the MR. bioscientifica.comnih.gov This distinction is crucial as it suggests that the physiological effects of this compound are likely mediated primarily through GR-dependent pathways, with minimal direct influence on MR signaling.
Analysis of Binding to Glucocorticoid Response Elements (GRE) and Subsequent Gene Expression Changes
Once the this compound-GR complex is within the nucleus, it binds to specific DNA sequences known as glucocorticoid response elements (GREs). nih.gov This interaction can either activate or repress the transcription of target genes. The consensus GRE sequence is typically an imperfect palindrome of two six-base-pair half-sites. nih.gov The binding of the GR complex to these elements can influence a wide array of physiological processes by altering the expression of genes involved in inflammation, metabolism, and stress responses. The specific genes regulated by this interaction are diverse and can vary depending on the cellular context and the presence of other transcription factors. nih.gov
Functional Role as Biomarkers in Preclinical Research Models
Beyond its direct receptor-mediated actions, this compound has emerged as a valuable biomarker in preclinical research, providing insights into specific physiological and pathological states.
Association with Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
This compound has been identified as a biomarker for the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). nih.govnih.govoup.comresearchgate.net Studies have demonstrated that activation of PPARα leads to increased levels of this compound and its metabolites. nih.govnih.gov This occurs through a mechanism where PPARα activation stimulates the hypothalamic-pituitary-adrenal (HPA) axis, resulting in increased production of corticosterone, the precursor for this compound. nih.govnih.gov Furthermore, PPARα activation induces an alternative oxidative pathway for corticosterone metabolism in the liver, leading to the formation of these 21-carboxylic acids. nih.govnih.gov Therefore, measuring the levels of this compound can serve as an indirect indicator of PPARα activation in research models. nih.govnih.gov
Utility as Urinary Stress Biomarkers Reflecting HPA Axis Stimulation in Animal Models
This compound and its metabolites, such as 11β-hydroxy-3,20-dioxopregn-4-en-21-oic acid (HDOPA) and 11β,20-dihydroxy-3-oxo-pregn-4-en-21-oic acid (DHOPA), are utilized as urinary biomarkers of stress, reflecting the stimulation of the HPA axis in animal models. mdpi.com The HPA axis is a primary neuroendocrine system that regulates the body's response to stress, with corticosterone being the major stress hormone in rodents. nih.govmdpi.com Following a stressor, the adrenal cortex increases the synthesis and secretion of corticosterone. nih.govmdpi.com This corticosterone is then metabolized in the liver to 21-carboxylic acids, which are subsequently excreted in the urine. researchgate.netmdpi.com Consequently, the quantification of these urinary metabolites provides a non-invasive method to assess HPA axis activity and the physiological stress response in preclinical studies. mdpi.com
Interactive Data Tables
Table 1: Receptor Binding Profile of Corticosterone and its Metabolite
| Compound | Glucocorticoid Receptor (GR) Affinity | Mineralocorticoid Receptor (MR) Affinity | Primary Signaling Pathway |
| Corticosterone | High | High | GR and MR |
| This compound | High | Low | Primarily GR |
Table 2: this compound as a Biomarker
| Biomarker Application | Physiological Process Indicated | Mechanism | Research Utility |
| PPARα Activation | Activation of Peroxisome Proliferator-Activated Receptor Alpha | Increased corticosterone production via HPA axis stimulation and altered hepatic metabolism | Indirectly monitor the activity of PPARα agonists |
| Urinary Stress Biomarker | Hypothalamic-Pituitary-Adrenal (HPA) Axis Stimulation | Increased corticosterone secretion in response to stress, followed by hepatic metabolism and urinary excretion | Non-invasively assess physiological stress levels in animal models |
Contribution to Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulatory Feedback Loops
This compound is a key metabolite of corticosterone, the primary glucocorticoid in rodents, whose synthesis and secretion are governed by the Hypothalamic-Pituitary-Adrenal (HPA) axis. nih.gov The HPA axis is a critical neuroendocrine system that regulates responses to stress. nih.govicahealth.com In response to stress, the hypothalamus releases corticotropin-releasing factor (CRF), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH). icahealth.comnih.gov ACTH then acts on the adrenal cortex to promote the synthesis and release of glucocorticoids like corticosterone. nih.gov
Research has demonstrated that corticosterone is the direct precursor of its 21-carboxylic acid derivatives, including 11β-hydroxy-3,20-dioxopregn-4-en-21-oic acid (HDOPA). nih.govnih.gov Studies have shown that activation of the HPA axis, leading to increased corticosterone production, is directly linked to the synthesis of these 21-carboxylic acids. nih.govnih.gov This metabolic conversion occurs primarily in the liver, where an alternative oxidative pathway for corticosterone is initiated, leading to the sequential oxidation at the carbon-21 position to form the carboxylic acid metabolite. nih.govnih.gov
Glucocorticoids, including corticosterone, are the end products of the HPA axis and exert negative feedback at the levels of the pituitary, hypothalamus, and other brain regions to inhibit further stimulation of the axis. bioscientifica.com The formation of this compound is part of the metabolic clearance of corticosterone. While the acid metabolite itself is generally considered inactive in terms of glucocorticoid activity, its formation is a direct consequence of HPA axis activation and subsequent high levels of circulating corticosterone. nih.govresearchgate.net Therefore, the presence and quantity of this compound can serve as a biomarker for HPA axis activation and corticosterone metabolism. nih.gov
In Vitro Cellular Effects and Mechanistic Investigations
In vitro studies using cell culture models have been instrumental in elucidating the specific cellular effects of corticosterone derivatives and the mechanisms underlying their biological activities.
Modulation of Oxidative Stress Response in Cell Culture Models
High levels of corticosterone are known to induce oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products. nih.gov This can lead to cellular damage, including lipid peroxidation and protein carbonyl formation. nih.gov
Investigations into derivatives of corticosterone, such as corticosterone 21-glucoside, provide insight into how modifications at the C21 position can alter these effects. In studies using SK-N-SH neuroblastoma cells, while corticosterone treatment itself can be cytotoxic at higher concentrations, its glucoside derivative shows significantly less cytotoxicity. nih.gov Furthermore, corticosterone 21-glucoside demonstrated a superior ability to reduce mitochondrial superoxide (B77818) levels compared to the parent corticosterone, indicating a potent modulation of the oxidative stress response. nih.gov This suggests that conversion to more hydrophilic derivatives at the C21 position can mitigate the oxidative damage associated with the parent hormone. nih.gov
Neuroprotective Effects in H2O2-Induced Cellular Damage Models
Hydrogen peroxide (H₂O₂) is commonly used in vitro to induce oxidative stress and mimic the cellular damage seen in neurodegenerative conditions. nih.govnih.govnih.gov Research has explored the potential neuroprotective effects of corticosterone derivatives in these models.
In a key study, pretreatment of SK-N-SH cells with corticosterone 21-glucoside was found to be significantly more effective at protecting against H₂O₂-induced cell death than corticosterone itself. nih.gov The glucoside derivative rescued cell viability and markedly decreased intracellular ROS levels in a dose-dependent manner, whereas corticosterone offered minimal protection and was cytotoxic at similar concentrations. nih.gov These findings highlight that the C21-carboxylic acid moiety, or similar hydrophilic modifications, can transform the parent steroid into a compound with potential neuroprotective properties against oxidative insults. nih.gov
| Compound | Concentration (µM) | Cell Viability (% of Control) | Intracellular ROS Level (% of Control) |
|---|---|---|---|
| Control | - | 100 | 100 |
| H₂O₂ (100 µM) | - | ~50 | 430.7 |
| Corticosterone | 1 | 64.9 | 271.5 |
| 2.5 | ~55 | 356.6 | |
| 5 | ~50 | 378.6 | |
| 10 | 45.6 | 406.1 | |
| Corticosterone 21-Glucoside | 1 | 88.4 | 121.6 |
| 2.5 | ~95 | 120.6 | |
| 5 | ~100 | 102.4 | |
| 10 | 103.2 | 93.8 |
Data adapted from a study on the bioconversion of corticosterone and the neuroprotective effects of its glucoside derivative. nih.gov
Structure-Activity Relationship Studies of this compound and Analogues in Research
The biological activity of corticosteroids is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies investigate how specific structural modifications influence a compound's interaction with its target receptors and its subsequent cellular effects.
Impact of Structural Modifications on Glucocorticoid Receptor Binding and Cellular Activity
The binding of a steroid to the glucocorticoid receptor (GR) is the initiating step for its genomic effects. SAR studies have established that specific functional groups are essential for high-affinity binding and potent anti-inflammatory activity. The 11β-hydroxyl group is critical for glucocorticoid activity. uomustansiriyah.edu.iq
Modifications at the C21 position significantly impact receptor binding and activity. The conversion of the 21-hydroxyl group to a carboxylic acid, as in this compound, generally leads to a loss of glucocorticoid activity. researchgate.net This is because the hydroxyl group is a key site for esterification to create prodrugs, but the free acid itself is considered an inactive metabolite. researchgate.net
In contrast, other modifications can either maintain or alter activity in predictable ways. For instance, esterification of the 21-hydroxyl group can prolong the steroid's action. uomustansiriyah.edu.iq However, replacing the 21-hydroxyl with a 21-thioalkylether function in certain prednisolone (B192156) analogues was found to lower their binding affinity for the GR compared to the parent compound, prednisolone. researchgate.net
| Parent Compound | C21 Modification | Effect on GR Binding Affinity | Reference |
|---|---|---|---|
| Corticosteroid | -COOH (Carboxylic Acid) | Leads to inactive metabolite | researchgate.net |
| Cortisol | -Ester | Affinity varies with ester type | acs.org |
| Prednisolone Analogue | -S-Alkyl (Thioether) | Decreased affinity | researchgate.net |
Design Principles of Metabolically Labile Derivatives for Targeted Research (e.g., Antedrug Concept)
A significant challenge in corticosteroid therapy is minimizing systemic side effects. The "antedrug" concept was developed to address this by designing potent, locally active drugs that are rapidly converted into inactive metabolites upon entering systemic circulation. researchgate.netnih.gov
This compound is a prime example of the inactive metabolite in this design strategy. The corresponding antedrugs are often C21-esters (steroid-21-oate esters). researchgate.net These ester derivatives are designed to be metabolically labile, meaning they are easily hydrolyzed by esterase enzymes present in the plasma and liver. nih.govatsjournals.org Once administered locally (e.g., topically or via inhalation), the ester antedrug exerts its therapeutic effect. If it gets absorbed into the bloodstream, it is quickly hydrolyzed to the corresponding inactive this compound, which is then readily excreted. researchgate.netresearchgate.net This rapid systemic inactivation significantly reduces the risk of adverse effects associated with traditional corticosteroids, such as HPA axis suppression. researchgate.netatsjournals.org This design principle has been fundamental in the development of safer anti-inflammatory steroids for targeted therapies. nih.gov
Future Directions and Unexplored Research Avenues in Corticosterone 21 Carboxylic Acid Studies
Deeper Elucidation of Enzyme Specificity and Regulation in Carboxylic Acid Metabolism
A primary focus for future research will be to achieve a more profound understanding of the enzymes responsible for the conversion of corticosterone (B1669441) to its 21-oic acid derivatives. While studies have implicated a multi-step oxidative pathway involving cytochromes P450 (CYPs), aldehyde dehydrogenases (ALDHs), and 21-hydroxysteroid dehydrogenases (21-HSDs), the specific isoforms and their precise regulatory mechanisms are yet to be fully characterized. nih.govnih.govresearchgate.net
Under conditions of peroxisome proliferator-activated receptor α (PPARα) activation, an alternative oxidative pathway for corticosterone metabolism is favored over the classic reductive pathway. nih.govnih.gov This alternative pathway leads to the sequential oxidation at the carbon 21 position, resulting in the formation of 11β-hydroxy-3,20-dioxopregn-4-en-21-oic acid (HDOPA), which is then reduced to 11β,20-dihydroxy-3-oxo-pregn-4-en-21-oic acid (DHOPA). nih.govnih.gov The liver has been identified as the critical tissue for this metabolic conversion. nih.govmdpi.com
Future research should aim to:
Identify Specific CYP and ALDH Isoforms: Pinpoint the exact cytochrome P450 and aldehyde dehydrogenase enzymes involved in the initial oxidative steps. While CYP3A and CYP4A subfamilies have been suggested, their specific roles and efficiencies need to be determined. researchgate.net
Characterize 21-HSD Activity: Further investigate the 21-hydroxysteroid dehydrogenases, such as AKR1C18, that participate in the reduction of HDOPA to DHOPA. nih.govnih.gov
Unravel Regulatory Networks: Elucidate the transcriptional and post-transcriptional regulation of these enzymes, particularly in response to stimuli like PPARα activation and oxidative stress. nih.gov
Table 1: Key Enzymes and Intermediates in Corticosterone 21-Carboxylic Acid Formation
| Precursor | Intermediate(s) | End Product(s) | Key Enzyme Families Involved |
| Corticosterone | Corticosterone aldehyde hydrate (B1144303), 11β-hydroxy-3,20-dioxopregn-4-en-21-oic acid (HDOPA) | 11β,20-dihydroxy-3-oxo-pregn-4-en-21-oic acid (DHOPA) | Cytochromes P450 (CYPs), Aldehyde Dehydrogenases (ALDHs), 21-Hydroxysteroid Dehydrogenases (21-HSDs) |
Comprehensive Metabolomic Profiling of this compound in Diverse Biological Systems
Current knowledge of this compound is largely based on studies in specific contexts, such as PPARα activation in mice. nih.govnih.gov A significant opportunity lies in expanding the scope of metabolomic analyses to a wider array of biological systems and physiological or pathological states. This will provide a more holistic view of its distribution and potential functions.
Future research directions include:
Cross-Species Comparisons: Investigating the presence and concentration of this compound and its derivatives in various species beyond rodents to understand evolutionary conservation and species-specific differences in steroid metabolism. nih.gov
Diverse Tissues and Fluids: Moving beyond the liver and urine to profile these metabolites in other tissues like the brain, adipose tissue, and in different biological fluids such as plasma and cerebrospinal fluid. nih.govmdpi.com
Pathophysiological Contexts: Examining the levels of this compound in various disease models, including metabolic syndromes, inflammatory conditions, and neurological disorders, to explore its potential as a biomarker. mdpi.com
Advanced Structural Biology and Biophysical Studies of Receptor Interactions
A critical gap in our understanding is how this compound and its metabolites interact with cellular receptors. While it is derived from a glucocorticoid, the presence of a carboxylic acid moiety could significantly alter its binding affinity and selectivity for the glucocorticoid receptor (GR) and potentially other nuclear receptors or even G-protein coupled receptors (GPCRs). pnas.orgnih.gov To date, the biological activity of a steroid carboxylic acid had not been extensively reported. nih.gov
Future research should employ:
X-ray Crystallography and Cryo-EM: Determining the high-resolution structures of this compound and its derivatives in complex with various receptors to visualize the precise molecular interactions. pnas.orgresearchgate.net
Biophysical Techniques: Using methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinities and thermodynamics of these interactions.
Computational Modeling: Developing in silico models to predict binding modes and guide the design of functional studies. mdpi.com
Understanding these structural details will be paramount in deciphering whether these metabolites act as agonists, antagonists, or allosteric modulators of their target receptors. scispace.com
Development of Novel Research Tools and Probes for Metabolic Pathway Mapping
To facilitate a more dynamic and precise investigation of this compound metabolism, the development of novel research tools is essential. These tools will enable real-time tracking and quantification of these metabolites within living systems.
Key areas for development include:
Fluorescent and Radiolabeled Analogs: Synthesizing probes that mimic the natural metabolites but carry a reporter tag for visualization and tracing in cellular and whole-animal models.
Specific Antibodies: Generating highly specific antibodies against this compound and its key derivatives for use in immunoassays and immunohistochemistry, allowing for precise quantification and localization.
Metabolic Tracers: Utilizing stable isotope-labeled precursors to trace the metabolic flux through the carboxylic acid pathway under different physiological conditions. researchgate.net
These tools will be instrumental in mapping the metabolic pathways with greater accuracy and in identifying the cellular and subcellular compartments where these metabolites are most active.
Investigation of Unidentified Downstream Metabolites and Their Biological Significance
The metabolic pathway of corticosterone does not necessarily end with DHOPA. nih.govmdpi.com It is plausible that further downstream metabolites exist, each with potentially unique biological activities. The identification and characterization of these currently unknown compounds represent a significant frontier in steroid research.
Future studies should focus on:
Advanced Mass Spectrometry: Employing high-resolution mass spectrometry and sophisticated data analysis techniques to search for novel, low-abundance metabolites in various biological samples. nih.govmdpi.com
Functional Screening: Once identified, these new metabolites should be synthesized and screened for their biological activity in a range of assays, including receptor binding, gene expression analysis, and cell-based functional assays.
Exploring Novel Biological Roles: Investigating whether these downstream metabolites play roles in previously unconsidered physiological processes, such as neuro-inflammation or immune modulation. nih.govnih.gov
The discovery of new bioactive metabolites derived from this compound could open up new avenues for understanding steroid hormone signaling and potentially lead to the identification of novel therapeutic targets.
Q & A
Q. What experimental models are optimal for studying the biosynthesis of corticosterone 21-carboxylic acid?
this compound synthesis can be studied in rodent models under peroxisome proliferator-activated receptor (PPAR) activation. Key steps include inducing adrenal cortex hyperplasia (to elevate corticosterone levels) and activating alternative oxidative pathways that convert corticosterone to its 21-carboxylic acid derivatives. PPARα-null vs. wild-type mouse models are critical for identifying pathway-specific biomarkers .
Q. Which analytical techniques are validated for quantifying this compound in biological samples?
Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF) is a robust method for urinary metabolome profiling. Principal component analysis (PCA) can distinguish ions specific to this compound, with confirmation via synthetic standards and tandem MS (MS/MS) spectra . For targeted quantification, multiple reaction monitoring (MRM) using parameters such as m/z 403 → 309 (collision energy 18%) ensures specificity .
Q. How does PPARα activation influence corticosterone metabolism in vivo?
PPARα activation shifts corticosterone metabolism from reductive pathways (e.g., 5α/5β-reductase) to oxidative pathways, favoring 21-carboxylic acid formation. This is linked to adrenal hyperplasia and reactive oxygen species overload, which inhibit reductases . Urinary metabolomic studies in PPARα-null mice reveal reduced this compound levels compared to wild-type models .
Advanced Research Questions
Q. What experimental strategies address contradictions in this compound levels across studies?
Discrepancies may arise from differences in PPAR isoform specificity, tissue-specific metabolism, or analytical sensitivity. To resolve these:
Q. How can prodrug design leverage this compound esters for improved pharmacokinetics?
21-Carboxylic acid esters with cationic solubilizing moieties (e.g., tertiary amino groups) demonstrate rapid hydrolysis by serum esterases, enhancing bioavailability. Stability studies (e.g., ≥2 years at 25°C) and in vivo pharmacokinetic profiling in primates are critical for optimizing prodrug efficacy. Avoid anionic pro-moieties (e.g., sulfonates), which resist hydrolysis .
Q. What methodological pitfalls arise in this compound extraction from complex matrices?
Challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
